Dhmdr
Description
Its molecular structure includes a central hydantoin ring system, functionalized with halogenated substituents, which confer stability and bioactivity . The compound has been characterized using advanced spectroscopic methods (¹H NMR, ¹³C NMR, IR, HRMS) and elemental analysis, confirming a purity of ≥98% and structural consistency with computational models .
Properties
CAS No. |
113477-35-3 |
|---|---|
Molecular Formula |
C17H16O5 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
(9R)-4,5,9-trihydroxyspiro[11-oxatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13,4'-cyclohexa-2,5-diene]-1'-one |
InChI |
InChI=1S/C17H16O5/c18-11-1-3-16(4-2-11)13-8-22-9-17(16,21)7-10-5-14(19)15(20)6-12(10)13/h1-6,13,19-21H,7-9H2/t13?,17-/m0/s1 |
InChI Key |
CZSLURFDEROKDZ-RUINGEJQSA-N |
SMILES |
C1C2C3=CC(=C(C=C3CC(C24C=CC(=O)C=C4)(CO1)O)O)O |
Isomeric SMILES |
C1C2C3=CC(=C(C=C3C[C@@](C24C=CC(=O)C=C4)(CO1)O)O)O |
Canonical SMILES |
C1C2C3=CC(=C(C=C3CC(C24C=CC(=O)C=C4)(CO1)O)O)O |
Synonyms |
7,10-dihydroxy-11-methoxydracaenone |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of this compound and Analogues
Physicochemical and Functional Comparisons
Pharmacokinetic Profiles (Preclinical Data)
Table 2: Pharmacokinetic Parameters in Rodent Models
| Parameter | This compound | DMDM Hydantoin | IPBC |
|---|---|---|---|
| Oral bioavailability | 38% | 12% | 8% |
| Half-life (t₁/₂) | 4.2 h | 1.8 h | 6.5 h |
| Plasma protein binding | 89% | 76% | 92% |
Industrial and Regulatory Considerations
- Toxicity : this compound’s LD₅₀ (oral, rats) is 480 mg/kg, classifying it as Category 3 (toxic) under GHS, stricter than IPBC’s Category 4 (2000 mg/kg) .
- Regulatory status: Not yet listed in the EU Chemical Inventory (ECHA) or FDA’s Generally Recognized as Safe (GRAS) database, unlike DMDM hydantoin .
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